N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-methylphenoxy)acetamide
Description
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-methylphenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Properties
IUPAC Name |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3/c1-14-6-2-5-9-19(14)27-13-21(26)24-15-10-11-20-18(12-15)25-22(28-20)16-7-3-4-8-17(16)23/h2-12H,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQHYPOTKFAUCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-methylphenoxy)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with 2-bromobenzoyl chloride under basic conditions.
Acylation Reaction: The benzoxazole derivative is then subjected to an acylation reaction with 2-(2-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, and anticancer agent due to its benzoxazole core.
Biological Studies: Investigation of its effects on various biological pathways and molecular targets.
Materials Science: Utilization in the development of new materials with specific properties.
Industrial Chemistry: Application in the synthesis of other complex organic compounds and intermediates.
Mechanism of Action
The mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole core is known to interact with various enzymes and receptors, leading to its biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-chlorophenoxy)acetamide
- N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide
- N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide
Uniqueness
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-methylphenoxy)acetamide is unique due to the presence of the 2-methylphenoxy group, which may impart distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
